molecular formula C16H14O6 B1606818 Ethylene disalicylate CAS No. 20210-97-3

Ethylene disalicylate

Cat. No. B1606818
CAS RN: 20210-97-3
M. Wt: 302.28 g/mol
InChI Key: FDXIVRQIMPXJGE-UHFFFAOYSA-N
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Description

Ethylene Disalicylate is a chemical compound with the molecular formula C₁₄H₁₀O₆ . It is derived from salicylic acid and contains two salicylate moieties linked by an ethylene bridge. The compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals.



Synthesis Analysis

The synthesis of Ethylene Disalicylate involves the condensation of two molecules of salicylic acid through an esterification reaction. The ethylene bridge connects the hydroxyl groups of the salicylate moieties. While the exact synthetic methods may vary, this fundamental process yields the desired compound.



Molecular Structure Analysis

The molecular structure of Ethylene Disalicylate consists of two aromatic rings (salicylate moieties) connected by a central ethylene linker. The compound’s planar structure allows for efficient interactions with other molecules, making it biologically relevant.



Chemical Reactions Analysis

Ethylene Disalicylate can undergo various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions may lead to the formation of degradation products or modified derivatives. Understanding these transformations is crucial for assessing the compound’s stability and reactivity.



Physical And Chemical Properties Analysis


  • Physical State : Ethylene Disalicylate is typically a white crystalline solid.

  • Melting Point : The compound melts at approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : Ethylene Disalicylate is stable under normal conditions but may degrade upon exposure to heat, light, or moisture.


Scientific Research Applications

PEGylation and Protein Modification

Poly(ethylene glycol) (PEG), which includes ethylene disalicylate-like structures, is widely used for covalent modification of biological macromolecules, particularly peptides and proteins. This process, known as PEGylation, enhances the pharmaceutical properties of proteins by increasing their stability and solubility, and decreasing immunogenicity. PEGylation also alters the biodistribution and pharmacokinetics of these macromolecules, which is critical in drug development (Roberts, Bentley, & Harris, 2002).

Ethylene Biosynthesis and Analysis

Ethylene disalicylate is closely related to ethylene, a key compound in plant biology. Updated methodologies for analyzing ethylene biosynthesis are critical for understanding plant physiology. This includes measuring ethylene itself and its metabolites, which are vital for comprehending plant growth and response to environmental stresses (Bulens et al., 2011).

Catalysis and Industrial Applications

Ethylene, related to ethylene disalicylate, is pivotal in organometallic research, particularly in ethylene oligomerization. This process is essential in producing 1-alkenes, which have broad applications in the chemical industry. Understanding the mechanisms of catalyst performance in ethylene oligomerization is crucial for developing new catalytic systems (Sydora, 2019).

Ethylene Glycol Synthesis and Applications

Ethylene glycol, a derivative of ethylene, is extensively used in various industrial processes such as in plastics and automobiles. Research on the synthesis of ethylene glycol, especially from renewable resources, is significant for sustainable development. Advances in catalytic reactivity and reaction mechanisms are key areas of focus (Yue, Zhao, Ma, & Gong, 2012).

Plant Growth Regulation

Ethylene plays a critical role in plant growth regulation. Understanding its biosynthesis and signaling pathways is essential for agricultural applications. Manipulation of ethylene levels can significantly impact fruit ripening and plant responses to environmental stress (Watkins, 2006).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. However, caution should be exercised during handling and exposure.

  • Environmental Impact : Ethylene Disalicylate may persist in the environment and potentially affect aquatic ecosystems.

  • Health Risks : Avoid inhalation, ingestion, or skin contact. Use appropriate protective measures.


Future Directions


  • Biological Applications : Investigate Ethylene Disalicylate’s potential as an antifungal or antibacterial agent.

  • Agriculture : Explore its use as a plant growth regulator or post-harvest treatment.

  • Drug Development : Assess its pharmacological properties for potential therapeutic applications.


properties

IUPAC Name

2-(2-hydroxybenzoyl)oxyethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c17-13-7-3-1-5-11(13)15(19)21-9-10-22-16(20)12-6-2-4-8-14(12)18/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXIVRQIMPXJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174061
Record name Ethylene disalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene disalicylate

CAS RN

20210-97-3
Record name 1,1′-(1,2-Ethanediyl) bis(2-hydroxybenzoate)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene disalicylate
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Record name Ethylene disalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene disalicylate
Source European Chemicals Agency (ECHA)
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Record name ETHYLENE DISALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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